5-Bromo-3-(difluoromethyl)benzofuran
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Overview
Description
5-Bromo-3-(difluoromethyl)benzofuran: is a chemical compound with the molecular formula C9H5BrF2O and a molecular weight of 247.04 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(difluoromethyl)benzofuran can be achieved through various methods. One common approach involves the bromination of 3-(difluoromethyl)benzofuran using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield . The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-(difluoromethyl)benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Organolithium compounds, Grignard reagents, solvents like tetrahydrofuran (THF), and catalysts like copper(I) iodide.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or diethyl ether.
Major Products Formed:
Substitution: Various substituted benzofuran derivatives.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzofuran derivatives.
Scientific Research Applications
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties . Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine: In medicinal chemistry, 5-Bromo-3-(difluoromethyl)benzofuran is explored for its potential as a lead compound in drug discovery . Its derivatives are evaluated for their efficacy and safety in treating various diseases .
Industry: The compound is used in the development of specialty chemicals and materials with unique properties . Its applications extend to the production of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of 5-Bromo-3-(difluoromethyl)benzofuran involves its interaction with specific molecular targets and pathways . The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects . For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
- 5-Bromo-2-(difluoromethyl)benzofuran
- 5-Bromo-4-(difluoromethyl)benzofuran
- 5-Bromo-3-(trifluoromethyl)benzofuran
Comparison: 5-Bromo-3-(difluoromethyl)benzofuran is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity . Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H5BrF2O |
---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
5-bromo-3-(difluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C9H5BrF2O/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4,9H |
InChI Key |
AKVXIAFPOUHZNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CO2)C(F)F |
Origin of Product |
United States |
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